BenchChemオンラインストアへようこそ!

Phenserine

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

Phenserine (CAS 159652-53-6) is a differentiated, dual-acting research reagent. It offers >50-fold selectivity for AChE over BChE, sustained >8-hour target engagement despite rapid plasma clearance, and a unique non-cholinergic mechanism that suppresses β-APP translation to reduce Aβ production. Its cholinergically inactive (+)-enantiomer (posiphen) serves as an ideal control. This compound cannot be substituted by generic AChE inhibitors without compromising experimental validity. Ensure your Alzheimer's or neuroinflammation study uses the definitive reference compound.

Molecular Formula C20H23N3O2
Molecular Weight 337.4 g/mol
CAS No. 159652-53-6
Cat. No. B7819276
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenserine
CAS159652-53-6
Molecular FormulaC20H23N3O2
Molecular Weight337.4 g/mol
Structural Identifiers
SMILESCC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC4=CC=CC=C4)C)C
InChIInChI=1S/C20H23N3O2/c1-20-11-12-22(2)18(20)23(3)17-10-9-15(13-16(17)20)25-19(24)21-14-7-5-4-6-8-14/h4-10,13,18H,11-12H2,1-3H3,(H,21,24)/t18-,20+/m1/s1
InChIKeyPBHFNBQPZCRWQP-QUCCMNQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenserine (CAS 159652-53-6): A Dual-Action Acetylcholinesterase Inhibitor with Verified β-Amyloid Modulatory Activity


Phenserine (CAS 159652-53-6; molecular formula C20H23N3O2; molecular weight 337.42) is a phenylcarbamate derivative of the natural alkaloid physostigmine [1]. It functions as a selective, non-competitive, reversible inhibitor of acetylcholinesterase (AChE) and was developed as a next-generation therapeutic candidate for Alzheimer's disease (AD) [2]. Distinguished from first-generation cholinesterase inhibitors, phenserine possesses a well-documented dual mechanism of action: in addition to cholinergic enhancement via AChE inhibition, it reduces the production of β-amyloid precursor protein (β-APP) and β-amyloid peptide (Aβ) through translational regulation of β-APP mRNA [3]. Phenserine has advanced through Phase II and Phase III clinical trials for AD and is commercially available as a reference compound and research reagent [4].

Why Phenserine Cannot Be Substituted by Generic AChE Inhibitors or Unvalidated Physostigmine Analogs


Phenserine is a structurally and pharmacologically differentiated compound that cannot be interchanged with generic AChE inhibitors (e.g., donepezil, rivastigmine, galantamine) or its parent alkaloid physostigmine. First, phenserine exhibits a >50-fold selectivity for AChE over butyrylcholinesterase (BChE), whereas physostigmine is a non-selective dual inhibitor with only ~2-fold selectivity [1]. Second, phenserine demonstrates a >3-fold elevation in brain acetylcholine levels that persists despite rapid plasma clearance (brain half-life ~8.5 min vs. AChE inhibition half-life >8.25 h), a pharmacokinetic-pharmacodynamic (PK/PD) dissociation not observed with physostigmine [2]. Third, phenserine possesses a unique, non-cholinergic mechanism—translational suppression of β-APP mRNA—that reduces Aβ production, a property absent in donepezil and rivastigmine [3]. Substituting with uncharacterized analogs or alternative AChE inhibitors would introduce uncontrolled variables in enzyme selectivity, brain penetration kinetics, and Aβ-modulatory activity, thereby compromising experimental reproducibility and translational relevance [4].

Phenserine: Quantified Differentiation Evidence for Informed Procurement Decisions


AChE Selectivity: 70-Fold Preference Over BChE Versus Physostigmine's 2-Fold Preference

In standardized in vitro enzyme inhibition assays, (-)-phenserine demonstrates an IC50 of 22 ± 14 nM against acetylcholinesterase (AChE) and an IC50 of 1560 ± 45 nM against butyrylcholinesterase (BChE), yielding a 70-fold selectivity for AChE [1]. In direct comparison, its parent compound (-)-physostigmine exhibits an IC50 of 28 ± 2 nM against AChE and 16 ± 3 nM against BChE, yielding only a 2-fold selectivity and actually favoring BChE [1]. The structural modification—replacement of the N-methylcarbamate moiety with an N-phenylcarbamate group—converts physostigmine from a non-selective, BChE-preferring inhibitor into a highly AChE-selective agent [2].

Alzheimer's disease Cholinesterase inhibition Selectivity profiling

In Vivo Toxicity: Significantly Lower Maximum Tolerated Dose Versus Physostigmine and Tacrine

In rodent toxicity assessments, (-)-phenserine exhibits significantly lower toxicity compared to both (-)-physostigmine and tacrine [1]. The maximum tolerated dose of phenserine was determined to be substantially higher than that of physostigmine, and cognitive improvements were observed at doses approximately 60-fold lower than the maximum daily tolerated dose [2]. This expanded therapeutic window is attributed to phenserine's preferential brain selectivity and its short pharmacokinetic half-life coupled with long pharmacodynamic duration [1]. In the Stone maze paradigm, (-)-phenserine improved cognitive performance in both young learning-impaired and elderly rats at well-tolerated doses [3].

Preclinical safety Therapeutic window Toxicology

Dual Mechanism: AChE Inhibition Plus β-APP Translational Suppression Absent in Donepezil and Rivastigmine

Phenserine uniquely suppresses β-amyloid precursor protein (β-APP) translation via a non-cholinergic mechanism involving the 5'-untranslated region iron-responsive element of β-APP mRNA [1]. In human neuroblastoma cells, phenserine dose- and time-dependently reduced APP and Aβ levels, with significant Aβ40 and Aβ42 lowering observed at concentrations that do not fully engage cholinergic mechanisms [2]. Critically, the non-specific cholinesterase inhibitor DFP (diisopropyl fluorophosphate) failed to affect CSF levels of secreted β-APP in forebrain cholinergic system-lesioned rats, whereas phenserine significantly decreased secreted β-APP [1]. This demonstrates that β-APP reduction is independent of AChE inhibition. Clinical AChE inhibitors donepezil, rivastigmine, and galantamine lack this translational regulatory activity [3].

Amyloid-beta modulation APP processing Disease modification

Brain Penetration and PK/PD Dissociation: 10-Fold Brain-to-Plasma Ratio with Sustained >8-Hour AChE Inhibition

Following intravenous administration in rats, phenserine achieved brain drug levels 10-fold higher than plasma levels, peaking within 5 minutes [1]. Despite rapid clearance from both brain and plasma (half-lives of 8.5 and 12.6 minutes, respectively), phenserine produced a high (>70%) and long-lasting inhibition of AChE with a pharmacodynamic half-life exceeding 8.25 hours [1]. Striatal in vivo microdialysis in conscious, freely-moving rats demonstrated a >3-fold rise in brain acetylcholine levels [1]. Oral bioavailability was estimated at 100% based on comparison of time-dependent plasma AChE inhibition between oral and intravenous doses [1]. This PK/PD dissociation—rapid clearance coupled with sustained target engagement—is not observed with physostigmine, which has a short duration of action necessitating frequent dosing [2].

Pharmacokinetics Brain penetration Pharmacodynamics

Enantiomer-Specific Pharmacology: (-)-Phenserine Active on AChE, (+)-Phenserine (Posiphen) Cholinergically Inert

Phenserine exhibits enantiomer-specific pharmacology that is critical for experimental design. (-)-Phenserine is a potent AChE inhibitor (IC50 = 22 ± 14 nM), whereas its (+)-enantiomer, posiphen, shows no meaningful cholinergic activity (IC50 AChE >10,000 nM; IC50 BChE >10,000 nM) [1]. Despite lacking AChE inhibitory activity, (+)-phenserine retains the non-cholinergic β-APP-lowering activity, reducing Aβ40 and Aβ42 levels in mice at ≥15 mg/kg [2]. Both enantiomers and their metabolites (N1- and N8-norphenserine, N1,N8-bisnorphenserine) exhibit neurotrophic and neuroprotective activities against oxidative stress and glutamate toxicity via PKC and ERK pathways [3]. This pharmacological dichotomy enables the use of (+)-phenserine as a cholinergically silent control to isolate non-cholinergic mechanisms.

Chiral pharmacology Enantiomer selectivity Target validation

Evidence-Based Research Applications for Phenserine: Where Differentiated Pharmacology Drives Experimental Value


Mechanistic Studies of Dual Symptomatic and Disease-Modifying Effects in Alzheimer's Disease Models

Phenserine is uniquely suited for preclinical investigations requiring simultaneous assessment of cholinergic enhancement and amyloid pathology modulation in a single chemical entity. Its 70-fold AChE selectivity [1], sustained >8-hour AChE inhibition coupled with rapid plasma clearance [2], and verified β-APP translational suppression [3] enable researchers to evaluate combined symptomatic and disease-modifying hypotheses without polypharmacy confounds. The availability of the cholinergically inactive (+)-enantiomer (posiphen; IC50 >10,000 nM for both AChE and BChE) [1] provides a built-in control for isolating non-cholinergic, Aβ-lowering effects.

Target Validation and Mechanistic Deconvolution Using Enantiomeric Pair (-)-Phenserine and (+)-Phenserine

The >450-fold difference in AChE inhibitory potency between (-)-phenserine and (+)-phenserine [1], combined with the retention of neurotrophic and neuroprotective activities in both enantiomers via PKC/ERK pathways [4], makes this pair an exceptional tool for pharmacological dissection. Researchers can attribute cholinergic-dependent effects to (-)-phenserine while using (+)-phenserine to interrogate non-cholinergic mechanisms—including β-APP translational regulation and neuroprotection against oxidative stress and glutamate toxicity [4]. This approach is validated by in vivo studies showing that both enantiomers reduce Aβ levels, but only (-)-phenserine engages AChE [3].

Pharmacokinetic-Pharmacodynamic Modeling of CNS-Penetrant Cholinesterase Inhibitors

Phenserine's well-characterized PK/PD dissociation—10-fold brain-to-plasma ratio, 8.5-minute brain elimination half-life versus >8.25-hour AChE inhibition half-life, and 100% oral bioavailability [2]—provides a benchmark dataset for modeling CNS drug delivery and target engagement kinetics. This profile contrasts sharply with physostigmine's short duration of action [5], enabling comparative studies of how structural modifications (phenylcarbamate versus methylcarbamate) influence brain penetration, target residence time, and therapeutic window. The compound's preferential brain selectivity and 60-fold separation between efficacious and maximum tolerated doses [5] further support its use as a positive control in CNS safety pharmacology assessments.

Amyloid Precursor Protein Translational Regulation and Iron-Responsive Element Biology

Phenserine is a validated chemical probe for studying post-transcriptional regulation of β-APP via the 5'-UTR iron-responsive element [3]. Unlike generic AChE inhibitors (e.g., DFP, donepezil, rivastigmine), which do not affect β-APP translation [3], phenserine reduces secreted β-APP and Aβ40/Aβ42 in vitro and in vivo. This activity is preserved in the cholinergically inactive (+)-enantiomer [3], confirming independence from AChE inhibition. Researchers investigating iron homeostasis, interleukin-1 signaling, and translational control mechanisms in AD and related neurodegenerative disorders can employ phenserine as a selective tool compound with documented on-target engagement at the β-APP mRNA 5'-UTR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenserine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.